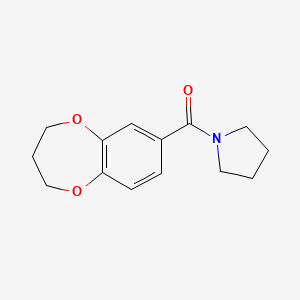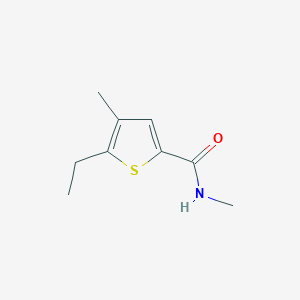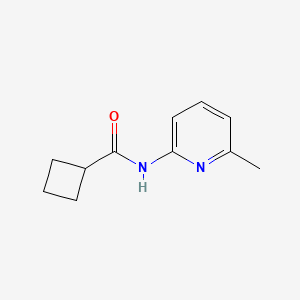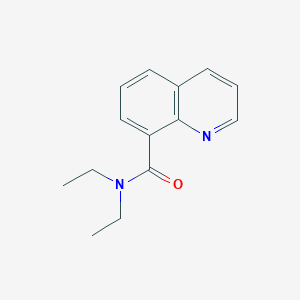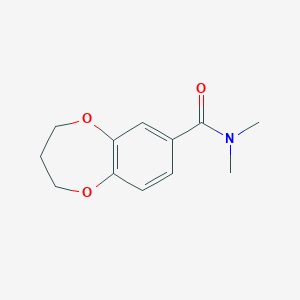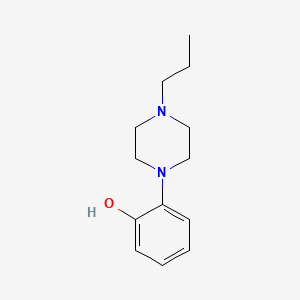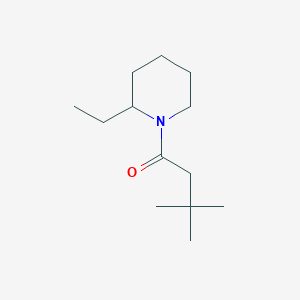
1-(2-Ethylpiperidin-1-yl)-3,3-dimethylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethylpiperidin-1-yl)-3,3-dimethylbutan-1-one, commonly known as EPH, is a synthetic compound that belongs to the class of cathinones. EPH is a psychoactive substance that has gained popularity in the research community due to its potential therapeutic applications.
作用機序
EPH works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. EPH acts as a reuptake inhibitor, preventing the reuptake of these neurotransmitters and leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter levels leads to a stimulant effect on the central nervous system.
Biochemical and Physiological Effects:
EPH has been shown to have a stimulant effect on the central nervous system, leading to increased alertness, energy, and focus. EPH also increases heart rate, blood pressure, and body temperature. EPH has been shown to have a positive effect on mood and can improve cognitive function.
実験室実験の利点と制限
The advantages of using EPH in lab experiments include its simple synthesis method, its potential therapeutic applications, and its stimulant effect on the central nervous system. However, the limitations of using EPH in lab experiments include its potential for abuse and dependence, its side effects on the cardiovascular system, and its potential to interact with other medications.
将来の方向性
Future research on EPH could focus on its potential as a treatment for ADHD, narcolepsy, depression, and anxiety. Additionally, research could focus on developing safer and more effective derivatives of EPH that have fewer side effects and lower potential for abuse and dependence. Further studies could also investigate the long-term effects of EPH use on the brain and the body.
In conclusion, EPH is a synthetic compound with potential therapeutic applications in various fields. Its stimulant effect on the central nervous system makes it a potential treatment for ADHD, narcolepsy, depression, and anxiety. However, its potential for abuse and dependence, as well as its side effects on the cardiovascular system, must be taken into consideration when using EPH in lab experiments. Future research on EPH could focus on developing safer and more effective derivatives and investigating its long-term effects.
合成法
EPH is synthesized from 2-ethylpiperidine and 3,3-dimethylbutanone. The reaction is carried out in the presence of a catalyst and a reducing agent. The final product is purified using column chromatography. The synthesis of EPH is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
EPH has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and psychiatry. EPH has been shown to have a stimulant effect on the central nervous system, which makes it a potential treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. EPH has also been studied for its potential as an antidepressant and anxiolytic agent.
特性
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-5-11-8-6-7-9-14(11)12(15)10-13(2,3)4/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSAAWKXZHDGBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylpiperidin-1-yl)-3,3-dimethylbutan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B7500315.png)

![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7500331.png)

